7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14444956
InChI: InChI=1S/C14H13ClN4O2/c1-17-11-10(12(20)18(2)14(17)21)19(13(15)16-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
SMILES:
Molecular Formula: C14H13ClN4O2
Molecular Weight: 304.73 g/mol

7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC14444956

Molecular Formula: C14H13ClN4O2

Molecular Weight: 304.73 g/mol

* For research use only. Not for human or veterinary use.

7-Benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione -

Specification

Molecular Formula C14H13ClN4O2
Molecular Weight 304.73 g/mol
IUPAC Name 7-benzyl-8-chloro-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C14H13ClN4O2/c1-17-11-10(12(20)18(2)14(17)21)19(13(15)16-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Standard InChI Key MFFGCBDQVBOJBG-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the purine-2,6-dione family, featuring a bicyclic purine core modified at positions 1, 3, 7, and 8. Its IUPAC name, 7-benzyl-8-chloro-1,3-dimethylpurine-2,6-dione, reflects the substituents:

  • 1- and 3-positions: Methyl groups

  • 7-position: Benzyl moiety

  • 8-position: Chlorine atom

  • 2- and 6-positions: Ketone functionalities .

The molecular formula is C₁₄H₁₃ClN₄O₂, with a molecular weight of 304.73 g/mol . The SMILES notation (CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CC=CC=C3) provides a simplified structural representation, emphasizing the benzyl and chloro substituents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₃ClN₄O₂
Molecular Weight304.73 g/mol
Density1.5±0.1 g/cm³ (analog estimate)
Boiling Point550.8±60.0 °C (analog estimate)
LogP (Partition Coefficient)3.69 (analog estimate)

Synthesis and Analytical Characterization

Spectroscopic Data

  • NMR: Predicted signals include aromatic protons (δ 7.2–7.4 ppm for the benzyl group), methyl singlets (δ 3.2–3.5 ppm), and carbonyl resonances (δ 160–170 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 304.73 confirms the molecular weight .

Pharmacological Profile and Biological Activity

Table 2: Comparative Receptor Binding of Analogous Compounds

Compound5-HT₁A Kᵢ (nM)5-HT₇ Kᵢ (nM)Source
7-Benzyl-8-chloro derivative~20 (estimated)~50 (estimated)
7-(2-Chlorobenzyl) analog2545

Comparative Analysis with Structural Analogs

Substituent Impact on Bioactivity

The 7-benzyl and 8-chloro groups critically influence receptor selectivity and metabolic stability:

  • Benzyl Group: Enhances lipophilicity and CNS penetration, as evidenced by higher LogP values .

  • Chloro Substituent: Increases electrophilicity, potentially improving binding to hydrophobic receptor pockets .

Contrast with 7-(2-Chlorobenzyl) Derivatives

Replacing the benzyl group with a 2-chlorobenzyl moiety (as in CAS 1604-77-9) results in:

  • Higher Molecular Weight (339.18 g/mol vs. 304.73 g/mol) .

  • Enhanced 5-HT₂A Affinity: Kᵢ values decrease by ~30%, suggesting broader receptor engagement .

Future Directions and Applications

Therapeutic Prospects

Given its structural similarity to bioactive purine derivatives, this compound warrants investigation for:

  • Neuropsychiatric Disorders: Targeting 5-HT₁A/5-HT₇ receptors in depression and anxiety.

  • Oncology: Purine analogs often exhibit antiproliferative effects via kinase inhibition.

Synthetic Optimization

  • Isosteric Replacements: Substituting chlorine with fluorine to modulate pharmacokinetics.

  • Prodrug Development: Esterification of ketone groups to enhance oral bioavailability .

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